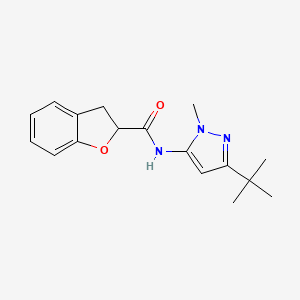
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBOX-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBOX-15 belongs to the class of benzofuran-based compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Several studies have reported that N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide induces cell death in cancer cells by activating the apoptotic pathway. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Furthermore, N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Wirkmechanismus
The mechanism of action of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the activation of the apoptotic pathway in cancer cells. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide induces the release of cytochrome c from mitochondria, which activates caspase-9 and caspase-3, leading to cell death. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide also inhibits specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to bind to the ATP-binding site of PI3K, inhibiting its activity. Furthermore, N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide induces cell death by activating the apoptotic pathway. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide also inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways. In addition, N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to inhibit the replication of several viruses by targeting specific viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potential therapeutic applications in cancer, inflammation, and viral infections. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to be effective in inducing cell death in cancer cells and inhibiting the growth and proliferation of cancer cells. N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide also has anti-inflammatory properties and inhibits the replication of several viruses. However, one of the limitations of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its low solubility in water, which may make it difficult to administer in vivo. Furthermore, further studies are needed to determine the toxicity and pharmacokinetics of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Zukünftige Richtungen
There are several future directions for the research on N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One of the future directions is to optimize the synthesis method of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide to increase the yield and purity of the compound. Furthermore, further studies are needed to determine the toxicity and pharmacokinetics of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in vivo. Another future direction is to investigate the potential therapeutic applications of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, further studies are needed to determine the mechanism of action of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in inhibiting the replication of viruses.
Synthesemethoden
The synthesis of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-bromoethylpyridine hydrobromide in the presence of potassium carbonate. The resulting product is then reacted with 2-aminoacetamide to obtain N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. The synthesis of N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been reported in several studies, and the purity and yield of the compound have been optimized.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(13-7-4-5-9-17-13)18-16(19)15-10-12-6-2-3-8-14(12)20-15/h2-9,11,15H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHVAIEAOMGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)




![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)







![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)